FGF401 - 1708971-55-4

FGF401

Catalog Number: EVT-281860
CAS Number: 1708971-55-4
Molecular Formula: C25H30N8O4
Molecular Weight: 506.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

FGF401, also known as FGF401, is a potent and highly selective, reversible-covalent, small-molecule inhibitor of the kinase activity of fibroblast growth factor receptor 4 (FGFR4). [, , ] It is classified as a tyrosine kinase inhibitor and represents a first-in-class therapeutic agent specifically targeting FGFR4. [, , ] In scientific research, FGF401 serves as a valuable tool for investigating the role of the FGF19-FGFR4 signaling pathway in various cellular processes and disease models, particularly in the context of hepatocellular carcinoma (HCC). [, , ]

Synthesis Analysis

The synthesis of FGF401 is described in detail in the paper "Discovery of FGF401 (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4." [] This paper outlines a multi-step synthesis process, starting from commercially available materials and employing various chemical transformations. The synthesis exploits the unique reactivity of a cysteine residue (Cys552) located within the ATP-binding site of FGFR4. [] Key steps include the formation of a quinoline core, introduction of a formyl group for reversible-covalent binding, and subsequent optimization of the molecule's pharmacokinetic properties. []

Molecular Structure Analysis

The molecular structure of FGF401 has been elucidated through various techniques, including X-ray crystallography. [] This analysis revealed that FGF401 binds to the ATP-binding site of FGFR4, forming a covalent bond with the cysteine residue at position 552. [, ] This cysteine residue is not conserved across other FGFR family members, contributing to FGF401's high selectivity for FGFR4. [, ]

Mechanism of Action

FGF401 exerts its biological effects by selectively inhibiting the kinase activity of FGFR4. [, , ] It achieves this by forming a reversible covalent bond with a cysteine residue (Cys552) located within the ATP-binding site of FGFR4. [, ] This interaction prevents ATP binding and subsequent phosphorylation of downstream signaling molecules, effectively blocking the FGF19-FGFR4 signaling pathway. [, , ]

Physical and Chemical Properties Analysis

While detailed information on the physicochemical properties of FGF401 is limited, research indicates that it possesses favorable drug-like properties. [, ] This includes a robust pharmacokinetic/pharmacodynamic relationship, good oral bioavailability, and metabolic stability. [, ] These properties contribute to its suitability as a potential therapeutic agent.

Applications
  • Investigating FGF19-FGFR4 Signaling: FGF401 serves as a valuable tool for dissecting the role of the FGF19-FGFR4 signaling pathway in various cellular processes, including cell proliferation, survival, and differentiation. [, , ]
  • Preclinical Studies in HCC: FGF401 exhibits remarkable antitumor activity in preclinical models of HCC, both in vitro and in vivo. [, , ] Studies using HCC cell lines and patient-derived xenograft models have demonstrated its ability to inhibit tumor growth and induce tumor regression. [, , ]
  • Biomarker Development: Research suggests that FGF401's efficacy is linked to the expression levels of FGFR4 and its co-receptor, β-klotho (KLB), in tumor cells. [, ] This finding highlights the potential of using FGFR4 and KLB expression as biomarkers for identifying patients who are most likely to benefit from FGF401 treatment. [, ]
  • Combination Therapies: Preclinical studies have explored the synergistic effects of FGF401 in combination with other anticancer agents, such as vinorelbine and immune checkpoint inhibitors. [, , ] These combinations aim to enhance antitumor efficacy and overcome resistance mechanisms.
Future Directions
  • Clinical Trials: Ongoing clinical trials are evaluating the safety and efficacy of FGF401 in patients with advanced HCC and other solid tumors with FGFR4/KLB expression. [, , , , ] The outcomes of these trials will provide crucial insights into its therapeutic potential in humans.

N-(5-cyano-4-((2-methoxyethyl)amino)pyridin-2-yl)-7-formyl-6-((N-methyltetrahydro-2H-pyran-4-carboxamido)methyl)-1,2,3,4-tetrahydro-1,8-naphthyridine1-carboxamide (8ac)

Compound Description: 8ac is a novel FGFR4 inhibitor that was designed and synthesized as an analog of FGF401. In preclinical studies, 8ac demonstrated superior FGFR4 inhibitory activity compared to FGF401 and showed excellent selectivity in both enzymatic and cellular assays [].

Relevance: This compound is structurally related to FGF401 and was developed as part of a structure-activity relationship (SAR) study based on the FGF401 scaffold []. 8ac represents a promising lead compound with improved potency and selectivity compared to FGF401 for the potential treatment of FGFR4-driven cancers.

Lenvatinib

Compound Description: Lenvatinib is a multi-kinase inhibitor with activity against various receptor tyrosine kinases, including FGFRs. [] It is approved for the treatment of certain types of thyroid cancer and other solid tumors.

Relevance: While not structurally related to FGF401, Lenvatinib exhibits overlapping target specificity as it also inhibits FGFR4. Preclinical studies have demonstrated that Lenvatinib can effectively inhibit tumor growth in models driven by FGFR4 signaling, particularly in rhabdomyosarcoma []. This suggests potential for lenvatinib as a treatment option in cancers driven by FGFR4, similar to FGF401.

Cholestyramine (CHO)

Relevance: Although not structurally related to FGF401, cholestyramine plays a significant role in mitigating a key side effect associated with FGF401 treatment: elevated alanine aminotransferase (ALT) levels. Preclinical studies have shown that FGF401, through its inhibition of the FGFR4 pathway, can lead to increased bile acid production and subsequent elevation of ALT. Co-administration of cholestyramine was found to prevent and reverse these FGF401-induced ALT increases by reducing circulating bile acids []. This highlights the potential of combining cholestyramine with FGF401 to manage treatment-related liver toxicity.

Spartalizumab

Relevance: While not structurally related to FGF401, Spartalizumab is being investigated in combination with FGF401 for the treatment of hepatocellular carcinoma and other biomarker-selected solid tumors in a phase 1/2 clinical trial [, ]. The rationale for combining these two agents stems from the potential for synergistic antitumor effects. This approach aims to enhance the therapeutic benefit by simultaneously targeting both tumor cells directly with FGF401 and bolstering the immune system's response against the tumor through PD-1 inhibition with Spartalizumab.

Properties

CAS Number

1708971-55-4

Product Name

Roblitinib

IUPAC Name

N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-formyl-6-[(4-methyl-2-oxopiperazin-1-yl)methyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide

Molecular Formula

C25H30N8O4

Molecular Weight

506.6 g/mol

InChI

InChI=1S/C25H30N8O4/c1-31-7-8-32(23(35)15-31)14-18-10-17-4-3-6-33(24(17)29-21(18)16-34)25(36)30-22-11-20(27-5-9-37-2)19(12-26)13-28-22/h10-11,13,16H,3-9,14-15H2,1-2H3,(H2,27,28,30,36)

InChI Key

BHKDKKZMPODMIQ-UHFFFAOYSA-N

SMILES

CN1CCN(C(=O)C1)CC2=C(N=C3C(=C2)CCCN3C(=O)NC4=NC=C(C(=C4)NCCOC)C#N)C=O

Solubility

Soluble in DMSO, not in water

Synonyms

FGF401; FGF-401; FGF 401; roblitinib;

Canonical SMILES

CN1CCN(C(=O)C1)CC2=C(N=C3C(=C2)CCCN3C(=O)NC4=NC=C(C(=C4)NCCOC)C#N)C=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.